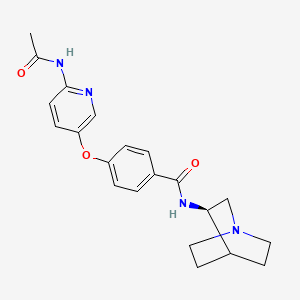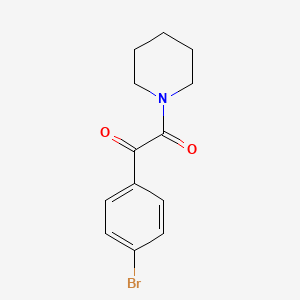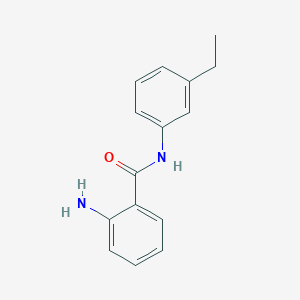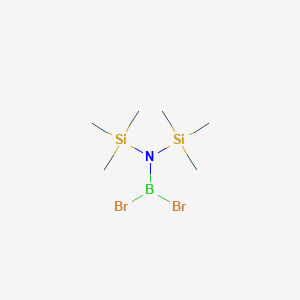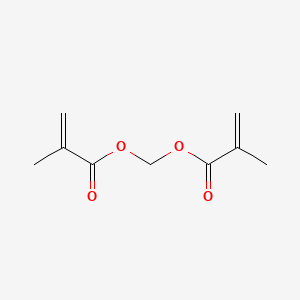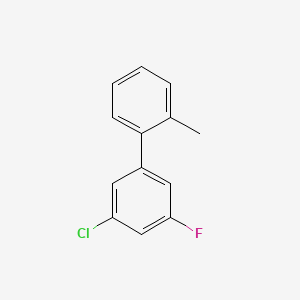![molecular formula C24H16F4N2O4 B14137373 5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione CAS No. 1022401-81-5](/img/structure/B14137373.png)
5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
The synthesis of 5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-d][1,2]oxazole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl and trifluoromethoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or continuous flow reactors.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds include other heterocyclic compounds with fluorophenyl and trifluoromethoxyphenyl groups. These compounds may share some properties but differ in their specific structures and reactivity. For example:
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a pyrazole core instead of a pyrrolo[3,4-d][1,2]oxazole core.
4H-Pyrrolo[3,4-d]thiazole, 2-(4-fluorophenyl)-5,6-dihydro-: This compound has a thiazole ring instead of an oxazole ring.
Propiedades
Número CAS |
1022401-81-5 |
|---|---|
Fórmula molecular |
C24H16F4N2O4 |
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C24H16F4N2O4/c25-15-8-10-16(11-9-15)29-22(31)19-20(14-6-12-18(13-7-14)33-24(26,27)28)30(34-21(19)23(29)32)17-4-2-1-3-5-17/h1-13,19-21H |
Clave InChI |
HRROAIDPKJDDAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


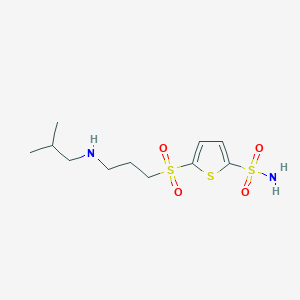
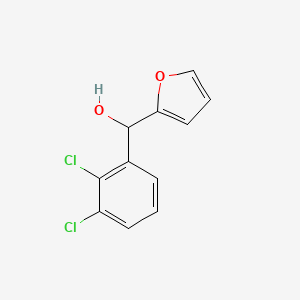
![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)
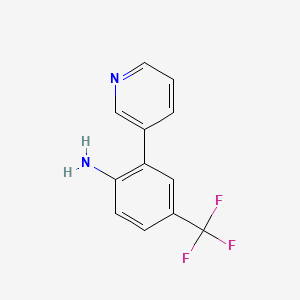
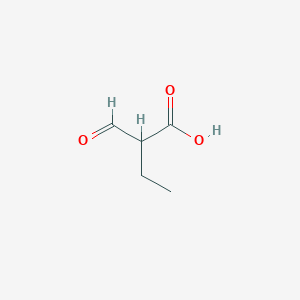
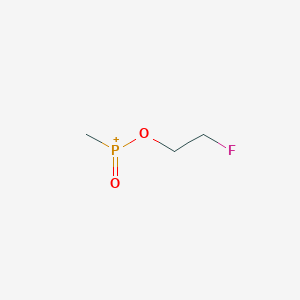
![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
